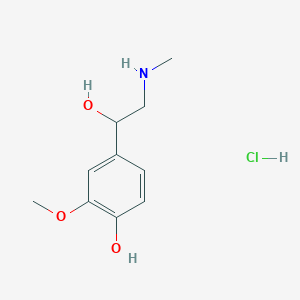

2-Methyl-3-(2-pyrrolidinyl)pyridine

Descripción general

Descripción

“2-Methyl-3-(2-pyrrolidinyl)pyridine” is also known as 3-(2-Pyrrolidinyl)pyridine or Nicotine . It is a tobacco alkaloid and the major Nicotine metabolite in the brain . It appears to activate different nAChR subtypes, has a better pharmacokinetic profile, and produces less toxicity than Nicotine . It shows significant analgesic activity .

Synthesis Analysis

The synthesis of pyrrolidine compounds, including “2-Methyl-3-(2-pyrrolidinyl)pyridine”, can be achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors, while the second involves the functionalization of preformed pyrrolidine rings . A specific example of a synthesis method involves progressing starting material through a column packed with Raney® nickel using a low boiling point alcohol (1-propanol) at high temperature .

Molecular Structure Analysis

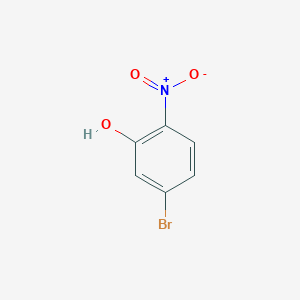

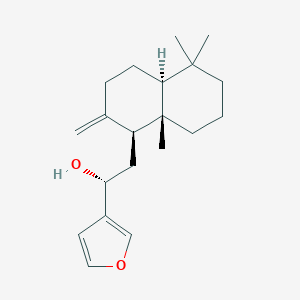

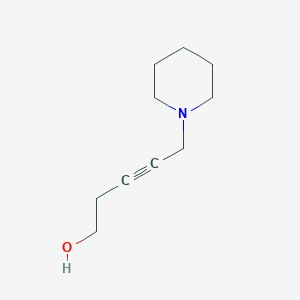

The molecular formula of “2-Methyl-3-(2-pyrrolidinyl)pyridine” is C10H14N2 . It is a bicyclic compound with a pyridine cycle and a pyrrolidine cycle . The molecule possesses an asymmetric carbon and so exists in two enantiomeric compounds .

Physical And Chemical Properties Analysis

“2-Methyl-3-(2-pyrrolidinyl)pyridine” has a molecular weight of 162.232 g/mol . It is a pale yellow to dark brown liquid with a slight, fishy odor when warm . It has a melting point of -79 °C and a boiling point of 247 °C .

Aplicaciones Científicas De Investigación

Application 1: Extraction of Nitrogen Compounds from Tobacco Waste via Thermal Treatment

Summary of the Application

The study focuses on the recovery of alkaloids from tobacco waste for use as biological pesticides. This could reduce the use of traditional chemical pesticides and prevent pollution of farmland by the leaching of alkaloids from tobacco waste .

Methods of Application or Experimental Procedures

The researchers used thermal treatment as a potential technology to achieve the release and recovery of alkaloids from tobacco waste. They adopted purge/trap-GC/MS (gas chromatography mass spectrometry), PY-GC/MS (pyrolysis-gas chromatography mass spectrometry), and fixed-bed/ATD-GC/MS (auto-thermal desorption gas chromatography mass spectrometry) to detect the ingredients and concentration of nitrogen-containing compounds in tobacco waste and/or volatiles .

Safety And Hazards

“2-Methyl-3-(2-pyrrolidinyl)pyridine” is a combustible liquid that causes severe skin burns and eye damage . It may cause respiratory irritation and is harmful if swallowed or in contact with skin . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Direcciones Futuras

The pyrrolidine ring, a key component of “2-Methyl-3-(2-pyrrolidinyl)pyridine”, is one of the nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The future of “2-Methyl-3-(2-pyrrolidinyl)pyridine” and similar compounds lies in the design of new pyrrolidine compounds with different biological profiles .

Propiedades

IUPAC Name |

2-methyl-3-pyrrolidin-2-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-8-9(4-2-6-11-8)10-5-3-7-12-10/h2,4,6,10,12H,3,5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNNMNLLCHYHPBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=N1)C2CCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50989614 | |

| Record name | 2-Methyl-3-(pyrrolidin-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50989614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-3-(2-pyrrolidinyl)pyridine | |

CAS RN |

69567-18-6 | |

| Record name | Pyridine, 2-methyl-3-(2-pyrrolidinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069567186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-3-(pyrrolidin-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50989614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

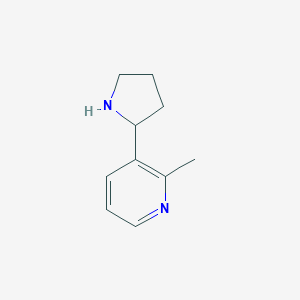

![N-[cyclohexyl(phenyl)methyl]-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide](/img/structure/B22744.png)

![4-Methoxy-1H-pyrrolo[2,3-c]pyridin-7(6H)-one](/img/structure/B22749.png)